2-Amino-5-bromophenol hydrochloride

Description

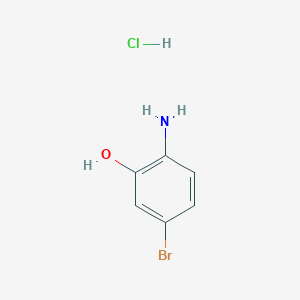

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-5-bromophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLWKMLNBQBWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680979 | |

| Record name | 2-Amino-5-bromophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858014-02-5 | |

| Record name | 2-Amino-5-bromophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-5-bromophenol hydrochloride (CAS Number 858014-02-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromophenol hydrochloride, a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document consolidates available data on its chemical and physical properties, synthesis, and safety information, with a focus on providing practical information for laboratory applications.

Chemical and Physical Properties

This compound is a halogenated aromatic amine. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the closely related free base, 2-Amino-5-bromophenol (CAS: 38191-34-3), provide valuable insights.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 858014-02-5 | |

| Molecular Formula | C₆H₇BrClNO | [1] |

| Molecular Weight | 224.48 g/mol | [1] |

| Appearance | White to light yellow solid (for free base) | [2] |

Note: The data presented above for appearance pertains to the free base, 2-Amino-5-bromophenol. The hydrochloride salt is expected to be a solid with similar coloration.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the preparation of the free base, 2-Amino-5-bromophenol, followed by treatment with hydrochloric acid. Below are detailed experimental protocols for the synthesis of the free base.

Synthesis of 2-Amino-5-bromophenol from 5-bromo-2-nitrophenol

This method involves the reduction of a nitro group to an amine.

Experimental Protocol:

-

Dissolve 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) in 30 mL of a 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[3]

-

Add sodium bisulfite (2.00 g, 85% purity, 9.76 mmol) to the solution and stir at room temperature for 15 minutes.[3]

-

After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.[3]

-

Extract the product with diethyl ether (3 x 40 mL).[3]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[3]

-

Concentrate the organic phase under reduced pressure to yield the crude 2-amino-5-bromophenol.[3]

-

Recrystallize the crude product from an ether/hexane mixture to obtain the pure compound.[3]

DOT Script for Synthesis Workflow:

Caption: Synthesis of 2-Amino-5-bromophenol from 5-bromo-2-nitrophenol.

Synthesis of 2-Amino-5-bromophenol from N-(4-bromo-2-hydroxyphenyl)acetamide

This alternative method involves the hydrolysis of an acetamide protecting group.

Experimental Protocol:

-

Create a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) in a mixture of 30 mL of ethanol and 30 mL of 3 M hydrochloric acid.[3]

-

Heat the suspension to 100 °C (reflux) for 3 hours.[3]

-

Add 45 mL of 1 M sodium carbonate solution to the mixture.[3]

-

Remove the ethanol under reduced pressure.[3]

-

Extract the residue with dichloromethane (3 x 250 mL).[3]

-

Dry the combined organic phases and concentrate to yield 2-Amino-5-bromophenol.[3]

DOT Script for Synthesis Workflow:

Caption: Synthesis from N-(4-bromo-2-hydroxyphenyl)acetamide.

Preparation of this compound

To obtain the hydrochloride salt, the synthesized 2-Amino-5-bromophenol free base can be dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) until precipitation is complete. The resulting solid can then be collected by filtration, washed with a non-polar solvent, and dried.

Spectroscopic Data (for 2-Amino-5-bromophenol free base)

The following data is for the free base, 2-Amino-5-bromophenol (CAS 38191-34-3), and serves as a reference for the characterization of the parent compound.

| Spectroscopy | Data | Source |

| ¹H NMR (500 MHz, CD₃CN) | δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H) | [3] |

| IR (KBr, cm⁻¹) | 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 | [3] |

| Mass Spectrum (ESI⁺) | m/z = 188/190 (M+H)⁺ | [3] |

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the presence of three reactive sites: the amino group, the hydroxyl group, and the bromine atom.

-

Heterocyclic Synthesis: The amino and hydroxyl groups can be used to construct a variety of heterocyclic ring systems, which are common scaffolds in medicinal chemistry.

-

Cross-Coupling Reactions: The bromine atom is well-suited for participation in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.[4]

-

Bioactive Molecules and Dyes: This compound serves as a precursor for the synthesis of more complex molecules with potential biological activity and for the development of novel dyes.[4]

-

Research Applications: The free base, 2-Amino-5-bromophenol, has been utilized as a substrate in studies of intracellular Ca²⁺ levels and microperoxidase activity. It has also demonstrated anticancer activity against the MCF7 cell line.[5]

DOT Script for Logical Relationships:

Caption: Applications of this compound.

Safety and Handling

Hazard Statements (for 2-Amino-5-bromophenol):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

References

- 1. 001chemical.com [001chemical.com]

- 2. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]

- 3. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-bromophenol | 38191-34-3 | FA15813 | Biosynth [biosynth.com]

An In-depth Technical Guide to 2-Amino-5-bromophenol Hydrochloride

This technical guide provides a comprehensive overview of 2-Amino-5-bromophenol hydrochloride, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. This document details its molecular structure, physicochemical properties, synthesis protocols, and significant applications, particularly in the pharmaceutical industry.

Molecular Structure and Identifiers

This compound is the salt form of 2-Amino-5-bromophenol. The hydrochloride form enhances the compound's stability and handling characteristics. The core structure consists of a phenol ring substituted with an amino group at position 2 and a bromine atom at position 5.

Table 1: Compound Identifiers

| Identifier | This compound | 2-Amino-5-bromophenol (Free Base) |

| CAS Number | 858014-02-5 | 38191-34-3 |

| Molecular Formula | C₆H₇BrClNO | C₆H₆BrNO |

| Molecular Weight | 224.48 g/mol | 188.02 g/mol |

| InChI Key | WGLWKMLNBQBWEZ-UHFFFAOYSA-N | DRQWUAAWZFIVTF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)O)N.Cl | C1=CC(=C(C=C1Br)O)N |

| Synonyms | 2-AMINO-5-BROMOPHENOL HCL | 4-Bromo-2-hydroxyaniline, 5-Bromo-2-aminophenol |

Physicochemical Properties

Experimental data for this compound is not widely published. The following table summarizes the available data for the free base, 2-Amino-5-bromophenol, which serves as a reference. It is important to note the variability in reported melting points, which may be due to different polymorphic forms or measurement conditions.

Table 2: Physicochemical Data of 2-Amino-5-bromophenol (Free Base)

| Property | Value | Source(s) |

| Appearance | White to light yellow or brown solid/powder. | |

| Melting Point | 146-147 °C | |

| 125-127 °C (decomposition) | ||

| 99.5-100.5 °C (crude) | ||

| Boiling Point | 265.0 ± 25.0 °C (Predicted) | |

| Density | 1.768 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water. | |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base, followed by its conversion to the hydrochloride salt.

Protocol 1: Synthesis of 2-Amino-5-bromophenol (Free Base)

This protocol describes the reduction of 5-bromo-2-nitrophenol to 2-amino-5-bromophenol.

Materials:

-

5-bromo-2-nitrophenol

-

0.5% aqueous sodium hydroxide solution

-

Sodium bisulfite (85% pure)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution and stir until complete dissolution.

-

Add sodium bisulfite (approx. 7.3 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 15 minutes.

-

After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.

-

Extract the aqueous mixture with three portions of diethyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield crude 2-amino-5-bromophenol.

-

The crude product can be further purified by recrystallization from an ether/hexane solvent mixture.

Protocol 2: Conversion to this compound

This representative protocol is based on methods for synthesizing similar aminophenol hydrochloride salts.

Materials:

-

2-Amino-5-bromophenol (from Protocol 1)

-

Aqueous Hydrochloric Acid (e.g., 36% w/w)

-

Water

Procedure:

-

Prepare an aqueous solution or suspension of 2-Amino-5-bromophenol.

-

While stirring, slowly add concentrated hydrochloric acid to the mixture at a controlled temperature (e.g., 90-100 °C).

-

Continue adding acid until the pH of the solution is strongly acidic, in the range of 0.5 to 1.0.

-

The resulting solution contains this compound.

-

The product can be isolated by cooling the solution to induce crystallization or by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent system.

Applications in Drug Development

This compound is a valuable building block in pharmaceutical synthesis. The presence of the amino, hydroxyl, and bromo functional groups allows for diverse chemical modifications. The bromine atom, in particular, makes the molecule an excellent substrate for cross-coupling reactions.

A significant application is its use as a precursor in the synthesis of Remimazolam , a short-acting intravenous benzodiazepine anesthetic. 2-Amino-5-bromophenol is a key starting material for the preparation of 2-(2-amino-5-bromobenzoyl)pyridine, a crucial intermediate in the multi-step synthesis of Remimazolam.

Analytical Data

Table 3: Spectral Data for 2-Amino-5-bromophenol (Free Base)

| Data Type | Details | Source(s) |

| ¹H NMR | (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H). | |

| IR (KBr) | ν (cm⁻¹): 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877. | |

| Mass Spec. | LRESIMS (ESI⁺) m/z = 188/190 (M+H)⁺. |

Safety and Handling

The following safety information is for the free base, 2-Amino-5-bromophenol. The hydrochloride salt should be handled with similar precautions, with the additional consideration that as an amine salt, it can be corrosive and acidic.

Table 4: GHS Hazard Information for 2-Amino-5-bromophenol

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation. |

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

Always consult the specific Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of established synthesis pathways for 2-Amino-5-bromophenol, a key intermediate in the development of various fine chemicals and pharmaceuticals.[1][2] The guide details two primary synthetic routes, including step-by-step experimental protocols and a summary of quantitative data. The final conversion to the hydrochloride salt is also described.

Pathway 1: Reduction of 5-bromo-2-nitrophenol

This pathway involves the chemical reduction of a nitro group to an amine. A common and effective method utilizes sodium bisulfite as the reducing agent. This approach is advantageous due to its mild reaction conditions and straightforward workup procedure.

References

physical and chemical properties of 2-Amino-5-bromophenol hydrochloride

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Amino-5-bromophenol hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's characteristics, experimental protocols for its synthesis, and its applications, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Core Properties and Identification

This compound (CAS No: 858014-02-5) is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of an amino group, a hydroxyl group, and a bromine atom on the phenol ring makes it a valuable building block for creating complex molecular architectures.[2] The hydrochloride salt form enhances the compound's stability and handling characteristics.[1]

General and Physical Properties

The fundamental identifying and physical characteristics of this compound and its free base form, 2-Amino-5-bromophenol, are summarized below.

| Property | Value | Source |

| CAS Number | 858014-02-5 | [1][3][4] |

| Molecular Formula | C6H7BrClNO | [1][3][4] |

| Molecular Weight | 224.48 g/mol | [3][4] |

| Appearance | White to light yellow solid | [5] |

Table 1: General Properties of this compound

| Property | Value | Notes | Source |

| Melting Point | 146-147 °C | For the free base form. | [5][6][7] |

| 125-127 °C | For the recrystallized free base (with decomposition). | [8][9] | |

| Boiling Point | 265.0 ± 25.0 °C | Predicted for the free base form. | [6][7] |

| Density | 1.768 ± 0.06 g/cm³ | Predicted for the free base form. | [6][7] |

| Flash Point | 114.1 ± 23.2 °C | For the free base form. | [5] |

| Storage | Room temperature, under inert atmosphere (Nitrogen or Argon), keep in dark place. | [10][11] |

Table 2: Physical Properties of 2-Amino-5-bromophenol (Free Base)

Spectroscopic Data

Structural confirmation of the free base, 2-Amino-5-bromophenol, has been reported using NMR and IR spectroscopy.

| Spectroscopy | Data | Source |

| ¹H NMR (500 MHz, CD₃CN) | δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H) | [8] |

| IR (KBr) | 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 cm⁻¹ | [8] |

Table 3: Spectroscopic Data for 2-Amino-5-bromophenol

Synthesis and Purification Protocols

The hydrochloride salt is typically prepared by treating the free base, 2-Amino-5-bromophenol, with hydrochloric acid. A common synthetic route to the free base starts from 5-bromo-2-nitrophenol.

Synthesis of 2-Amino-5-bromophenol from 5-bromo-2-nitrophenol

This protocol outlines the reduction of a nitrophenol to an aminophenol.

Materials:

-

5-bromo-2-nitrophenol

-

0.5% aqueous sodium hydroxide solution

-

Sodium bisulfite (85% pure)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution. Stir until complete dissolution.[8][9]

-

Add sodium bisulfite (approx. 7.3 eq) to the solution and stir the reaction mixture at room temperature for 15 minutes.[8][9]

-

Upon reaction completion, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.[8][9]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[8][9]

-

Concentrate the organic phase under reduced pressure to yield the crude product.[8][9]

Purification

The crude 2-Amino-5-bromophenol can be purified by recrystallization.

Procedure:

-

Recrystallize the crude product from a mixed solvent system of ether/hexane to obtain the pure 2-Amino-5-bromophenol.[8][9]

Preparation of the Hydrochloride Salt

The aminophenol is converted to its hydrochloride salt to improve stability.

Procedure:

-

Dissolve the purified 2-Amino-5-bromophenol in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Isolate the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Chemical Reactivity and Applications

The utility of this compound in custom synthesis arises from the distinct reactivity of its functional groups.[12]

-

Amino Group (-NH₂): This primary amine can undergo a variety of transformations, including acylation, alkylation, and condensation reactions. It is a key functional group for the formation of heterocyclic systems, which are prevalent in biologically active molecules.[12] Aromatic primary amines also undergo diazotization when treated with nitrous acid at low temperatures to form diazonium salts, which are versatile synthetic intermediates.[13]

-

Bromine Atom (-Br): As a halogen, bromine is an excellent leaving group and is well-suited for palladium-catalyzed cross-coupling reactions.[12] Techniques such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination enable the formation of new carbon-carbon or carbon-nitrogen bonds, allowing for the construction of larger, more complex molecular frameworks.[1][12]

-

Hydroxyl Group (-OH): The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. Its acidity and nucleophilicity are important considerations in synthetic design.

This trifunctional nature makes the compound a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[12] It has also been used as a chemical substrate in biological research to study intracellular calcium levels and the activity of microperoxidases.[14]

Safety and Handling

The free base, 2-Amino-5-bromophenol, is classified as harmful and an irritant. Users should consult the Safety Data Sheet (SDS) before handling.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/eye protection/face protection.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. 858014-02-5(this compound) | Kuujia.com [kuujia.com]

- 2. nbinno.com [nbinno.com]

- 3. 001chemical.com [001chemical.com]

- 4. 2-amino-5-bromophenol,hydrochloride price & availability - MOLBASE [molbase.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-AMINO-5-BROMOPHENOL CAS#: 38191-34-3 [amp.chemicalbook.com]

- 8. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 9. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]

- 10. 2-Amino-5-bromophenol | 38191-34-3 [sigmaaldrich.com]

- 11. 38191-34-3|2-Amino-5-bromophenol|BLD Pharm [bldpharm.com]

- 12. nbinno.com [nbinno.com]

- 13. byjus.com [byjus.com]

- 14. 2-Amino-5-bromophenol | 38191-34-3 | FA15813 | Biosynth [biosynth.com]

- 15. chemical-label.com [chemical-label.com]

Technical Guide: Solubility Profile of 2-Amino-5-bromophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Amino-5-bromophenol hydrochloride. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol based on established methodologies for active pharmaceutical ingredients (APIs) and a discussion of relevant analytical techniques.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-Amino-5-bromophenol and its hydrochloride salt is presented below. This information is crucial for designing and interpreting solubility studies.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 858014-02-5 |

| Molecular Formula | C₆H₇BrClNO |

| Molecular Weight | 224.48 g/mol |

| Appearance | Solid (form may vary) |

| Solubility of Free Base in Water | Sparingly soluble |

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and recommended procedure for determining the equilibrium solubility of a compound.[2] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent system at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., purified water, phosphate buffer pH 6.8, 0.1 N HCl)

-

Shaking incubator or water bath with orbital shaker

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Sample vials for analysis (e.g., HPLC vials)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, it is recommended to use buffers at different pH values, such as pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), to understand the pH-solubility profile.[3]

-

Sample Preparation: Add an excess amount of this compound to a suitable vessel (e.g., glass vial or flask) containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vessels to prevent solvent evaporation. Place the vessels in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant rate for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vessels to stand undisturbed for a sufficient time to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the collected aliquot through a syringe filter into a clean sample vial. This step is critical to remove any undissolved solid particles.

-

Dilution (if necessary): Depending on the expected solubility and the analytical method's linear range, dilute the filtered sample accurately with the appropriate solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the solubility of the compound in the specific solvent at the given temperature, taking into account any dilution factors. The experiment should be performed in triplicate to ensure the reliability of the results.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying the concentration of phenolic compounds in solution.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The composition can be delivered isocratically or as a gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the experimental and analytical procedures for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination.

Caption: Analytical workflow for quantification by HPLC.

References

- 1. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 2. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. who.int [who.int]

2-Amino-5-bromophenol hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-bromophenol Hydrochloride

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is the hydrochloride salt of 2-Amino-5-bromophenol. While specific data for the hydrochloride salt is limited, the properties of the parent compound, 2-Amino-5-bromophenol, are presented below. The hydrochloride salt is expected to have higher water solubility and a different melting point.

| Property | Value | Source |

| CAS Number | 38191-34-3 (for 2-Amino-5-bromophenol) | [1][2][3][4][5] |

| Molecular Formula | C6H6BrNO (for 2-Amino-5-bromophenol) | [2][3][5][6] |

| Molecular Weight | 188.02 g/mol (for 2-Amino-5-bromophenol) | [1][2][5] |

| Appearance | White to off-white or light yellow solid/crystalline powder | [3][5] |

| Melting Point | 146-147 °C | [5] |

| Boiling Point | 265 °C at 760 mmHg | [5] |

| Flash Point | 114.1 ± 23.2 °C | [5] |

| Density | 1.8 ± 0.1 g/cm³ | [5] |

| Solubility | Sparingly soluble in water | [3] |

Hazard Identification and Classification

This chemical is considered hazardous. The GHS classification for 2-Amino-5-bromophenol is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][6] |

| Skin irritation | Category 2 | H315: Causes skin irritation.[4][5][6][7] |

| Eye irritation | Category 2 | H319: Causes serious eye irritation.[4][5][6][7] |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation.[4][5][6][7] |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

Signal Word: Warning[1][2][4][5]

Hazard Pictograms:

-

GHS07 (Exclamation Mark)[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

-

Handle in a well-ventilated place.[5]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5][8][9][10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][8][9][10]

-

Do not eat, drink, or smoke when using this product.[8][9][10]

-

Wash hands and any exposed skin thoroughly after handling.[5][8][9][10]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][11]

Storage:

-

Keep in the dark and under an inert atmosphere.[2]

-

Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[8][10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][10][11][12] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10][11][12] Thicker gloves may be necessary where there is a risk of abrasion or puncture.[9] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8][10][11][12] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Instructions |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[8] Rinse mouth.[7][8] Do NOT induce vomiting.[13] If the person is conscious and not convulsing, giving a glass of milk, beaten egg whites, or an activated charcoal slurry may be advised by a medical professional.[13] |

| Skin Contact | Take off immediately all contaminated clothing.[7] Wash off immediately with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, get medical advice/attention.[7] Wash contaminated clothing before reuse.[7][8] |

| Eye Contact | Rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do.[7][8] Continue rinsing for at least 15 minutes.[8] If eye irritation persists, get medical advice/attention.[7][8] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[7][9][10] If not breathing, give artificial respiration.[8][10] If you feel unwell, call a POISON CENTER or doctor/physician.[7][10][11] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Ensure adequate ventilation and remove all sources of ignition.[11]

-

Evacuate personnel from the danger area.[7]

-

Avoid breathing dust and prevent contact with skin and eyes.[9]

-

Use dry clean-up procedures; avoid generating dust.[9]

-

Sweep up or vacuum the spilled material and shovel it into suitable, closed containers for disposal.[8][9][12]

-

Do not let the product enter drains or surface water.[7][8][11]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] It is known to be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5] No information is available regarding its carcinogenicity.[8]

Experimental Protocols

a) Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with a limited number of animals (typically female rats) per step. The substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the test (mortality or evident toxicity) at one dose level determines the next step.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem examination of major organs is performed on all animals.

-

-

Data Analysis: The results allow for the classification of the substance into a specific GHS toxicity category.

b) Skin Irritation/Corrosion - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of a single experimental animal (typically an albino rabbit) in a stepwise manner.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A measured amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of skin under a gauze patch.

-

The patch is left in place for a defined period (e.g., 4 hours).

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is observed and graded for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Data Analysis: The mean scores for erythema and edema are calculated to determine the irritation potential and classify the substance according to GHS criteria.

c) Eye Irritation/Corrosion - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

-

Objective: To determine the potential of a substance to cause eye irritation or serious eye damage.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye remains untreated and serves as a control.

-

Procedure:

-

A measured amount of the substance (0.1 g or 0.1 mL) is instilled into the eye.

-

The eye is observed and scored for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

-

Data Analysis: The scores are used to classify the substance based on the severity and reversibility of the eye effects observed.

Visualizations

Caption: General workflow for chemical safety assessment and management.

Caption: First aid decision tree based on the route of exposure.

References

- 1. 2-Amino-5-bromophenol | 38191-34-3 [sigmaaldrich.com]

- 2. 38191-34-3|2-Amino-5-bromophenol|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemical-label.com [chemical-label.com]

- 5. echemi.com [echemi.com]

- 6. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Analysis of 2-Amino-5-bromophenol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromophenol hydrochloride, a key intermediate in pharmaceutical and fine chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and utilizes visualizations to clarify analytical workflows.

Spectroscopic Data Summary

Note on the Hydrochloride Salt: The protonation of the amino group to form the hydrochloride salt will induce notable changes in the spectroscopic data. In the ¹H and ¹³C NMR spectra, the electron-withdrawing effect of the ammonium group (-NH₃⁺) will cause downfield shifts for the aromatic protons and carbons, particularly those ortho and para to the amino group. In the IR spectrum, the N-H stretching vibrations of the ammonium salt will appear as a broad band at lower wavenumbers (typically 2800-3200 cm⁻¹) compared to the free amine.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for 2-Amino-5-bromophenol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.08 | bs | - | Ar-H |

| 6.82 | d | 2 | Ar-H |

| 6.78 | dd | 8.2 | Ar-H |

| 6.56 | d | 8 | Ar-H |

| 4.03 | bs | - | -NH₂ |

Solvent: CD₃CN, Spectrometer Frequency: 500 MHz

Table 2: Predicted ¹³C NMR Data for 2-Amino-5-bromophenol

| Predicted Chemical Shift (δ) ppm | Assignment |

| 147-152 | C-OH |

| 135-140 | C-NH₂ |

| 120-125 | C-Br |

| 115-120 | Ar-CH |

| 110-115 | Ar-CH |

| 105-110 | Ar-CH |

Infrared (IR) Spectroscopy Data

Table 3: IR Peak List for 2-Amino-5-bromophenol

| Wavenumber (cm⁻¹) | Assignment |

| 3496 (wide) | O-H stretch |

| 3377 | N-H stretch (asymmetric) |

| 3298 | N-H stretch (symmetric) |

| 1598 | Aromatic C=C stretch |

| 1502 | Aromatic C=C stretch |

| 1431 | C-H in-plane bend |

| 1269 | C-O stretch (phenol) |

| 1210 | C-N stretch (aromatic amine) |

| 916 | C-H out-of-plane bend |

| 877 | C-H out-of-plane bend |

Sample Preparation: KBr pellet

Mass Spectrometry (MS) Data

While a full mass spectrum for 2-Amino-5-bromophenol is not available, low-resolution electrospray ionization mass spectrometry (LRESIMS) data has been reported for the protonated molecule.

Table 4: Mass Spectrometry Data for 2-Amino-5-bromophenol

| m/z | Ion |

| 188/190 | [M+H]⁺ |

The presence of two peaks with a mass difference of 2 and an approximate 1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.

-

Acquisition of ¹H Spectrum:

-

A standard one-pulse experiment is typically used.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Acquisition of ¹³C Spectrum:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with single lines for each carbon.

-

The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

-

This compound

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry the KBr powder to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr.

-

Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.

-

Data Acquisition:

-

Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).

-

A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials:

-

This compound

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

-

Infusion: The sample solution is introduced into the mass spectrometer'

Methodological & Application

Application Notes and Protocols: 2-Amino-5-bromophenol Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-5-bromophenol hydrochloride as a versatile building block in organic synthesis, with a focus on the preparation of valuable heterocyclic scaffolds such as benzoxazoles. The protocols detailed below are intended to serve as a practical guide for the synthesis and further functionalization of these important structural motifs.

Synthesis of 6-Bromo-2-substituted-benzoxazoles

This compound is a key precursor for the synthesis of 6-bromobenzoxazoles, which are important intermediates in medicinal chemistry and materials science. The bromine atom at the 6-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.

Condensation with Aldehydes

A common and efficient method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with an aldehyde, followed by cyclization.[1][2]

Reaction Scheme:

Caption: Synthesis of 6-Bromo-2-substituted-benzoxazoles via condensation.

Experimental Protocol: Synthesis of 6-Bromo-2-phenylbenzoxazole

This protocol is adapted from general procedures for benzoxazole synthesis.[1][3]

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and a suitable catalyst such as a magnetic ionic liquid (e.g., LAIL@MNP, 4.0 mg).[3]

-

Reaction Conditions: The mixture is sonicated at 70°C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

-

Work-up: After completion, add ethyl acetate (15 mL) to the reaction mixture. If a magnetic catalyst is used, it can be recovered using an external magnet. The organic layer is then separated.[3]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by preparative thin-layer chromatography using a hexane/ethyl acetate (4:1) solvent system to yield the pure 6-bromo-2-phenylbenzoxazole.[4]

Quantitative Data Summary:

| Product | Reagents | Catalyst | Conditions | Yield | Reference |

| 6-Bromo-2-phenylbenzoxazole | 2-Amino-5-bromophenol, Benzaldehyde | Copper-based | Not specified | 76% | [4] |

| 2-Phenylbenzoxazole | 2-Aminophenol, Benzaldehyde | LAIL@MNP | Sonication, 70°C, 30 min | up to 90% | [3] |

Reaction with Carboxylic Acids and Derivatives

Alternatively, 2-substituted benzoxazoles can be synthesized by reacting 2-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides.[5]

Reaction Scheme:

Caption: Synthesis from acyl chlorides.

Experimental Protocol: General Procedure for Acylation and Cyclization

This is a general protocol that can be adapted for this compound.[5]

-

Reaction Setup: In a suitable solvent such as acetonitrile, dissolve this compound (1.0 mmol) and a base (e.g., KF-Al2O3).

-

Reagent Addition: Add the desired acyl chloride (1.0 mmol) dropwise to the mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 45-90 minutes. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired 2-substituted benzoxazole.

Further Applications: Cross-Coupling Reactions of 6-Bromobenzoxazoles

The bromine atom on the benzoxazole core is a valuable functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura coupling.

Workflow for Synthesis and Functionalization:

Caption: Synthetic workflow from 2-Amino-5-bromophenol to functionalized benzoxazoles.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromobenzoxazole

This is a general protocol for the Suzuki-Miyaura coupling of aryl bromides.

-

Reaction Setup: In a microwave vial, combine 6-bromo-2-substituted-benzoxazole (0.05 mmol), the desired boronic acid or boronic ester (0.1 mmol), a palladium catalyst (e.g., POPd, 0.005 mmol), and a base (e.g., Cs2CO3, 0.2 mmol).[6]

-

Solvent Addition: Add a mixture of N,N-Dimethylformamide (0.7 mL) and water (0.18 mL).[6]

-

Inert Atmosphere: Evacuate the vial and backfill with nitrogen gas (repeat twice).

-

Reaction Conditions: Heat the reaction mixture in a microwave reactor at 150°C for 20 minutes.[6]

-

Work-up and Purification: After cooling, dissolve the crude mixture in DMSO, filter, and purify by preparative HPLC to obtain the desired 6-aryl-2-substituted-benzoxazole.[6]

Quantitative Data for Suzuki Coupling:

| Substrate | Coupling Partner | Catalyst | Conditions | Yield | Reference |

| 5-Bromo-2-(1,3-dihydro-isoindol-2-yl)-benzoxazole | Boronic acid/ester | POPd | Microwave, 150°C, 20 min | Not specified | [6] |

Synthesis of Phenoxazine Derivatives

This compound can also be a precursor for the synthesis of phenoxazine derivatives, another important class of heterocyclic compounds with applications in dyes and pharmaceuticals.

Reaction Scheme:

Caption: General route to phenoxazine derivatives.

Detailed experimental protocols for the synthesis of phenoxazines from 2-Amino-5-bromophenol are less commonly reported in the literature compared to benzoxazoles. However, general methods involving the oxidative condensation of 2-aminophenols with catechols or hydroquinones can be adapted for this purpose. Researchers are encouraged to explore these general procedures and optimize them for the specific substrate.

These application notes and protocols demonstrate the significant utility of this compound as a versatile starting material in organic synthesis. The ability to readily synthesize brominated benzoxazoles and subsequently functionalize them through cross-coupling reactions opens up a wide range of possibilities for the development of novel compounds with potential applications in drug discovery and materials science.

References

- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Application Notes and Protocols: 2-Amino-5-bromophenol Hydrochloride in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromophenol hydrochloride is a versatile bifunctional building block in organic synthesis. Its utility in cross-coupling reactions is often realized through a two-step sequence involving the initial formation of a 5-bromobenzoxazole intermediate. This strategy circumvents challenges associated with the free amino and hydroxyl groups, which can interfere with many catalytic cycles. The resulting 5-bromobenzoxazole serves as a robust substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of functionalized benzoxazoles. These products are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.

This document provides detailed application notes and protocols for the synthesis of 5-bromobenzoxazole derivatives from 2-amino-5-bromophenol and their subsequent elaboration via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Strategic Approach: From 2-Amino-5-bromophenol to Functionalized Benzoxazoles

Direct cross-coupling on 2-amino-5-bromophenol is often complicated by the presence of the reactive amino and hydroxyl groups. A more effective approach involves the initial cyclization to form a stable 5-bromobenzoxazole ring system. This intermediate can then reliably undergo various cross-coupling reactions at the bromine-substituted position.

Caption: General workflow for the functionalization of 2-amino-5-bromophenol.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5-bromobenzoxazoles from 2-Amino-5-bromophenol

This protocol describes the synthesis of a 2-aryl-5-bromobenzoxazole intermediate, a key precursor for subsequent cross-coupling reactions.

Reaction Scheme:

(Illustrative scheme showing the reaction of 2-amino-5-bromophenol with an aromatic aldehyde to form the corresponding 2-aryl-5-bromobenzoxazole)

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))

-

Solvent (e.g., Toluene)

Procedure:

-

To a solution of 2-amino-5-bromophenol (1.0 mmol) in toluene (10 mL) is added the aromatic aldehyde (1.1 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

DDQ (1.2 mmol) is added, and the reaction mixture is heated to reflux for 3-5 hours, monitoring by TLC.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 2-aryl-5-bromobenzoxazole.

Quantitative Data for Benzoxazole Synthesis:

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-5-bromobenzoxazole | 85 |

| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-bromobenzoxazole | 88 |

| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-5-bromobenzoxazole | 82 |

Protocol 2: Suzuki-Miyaura Coupling of 2-Aryl-5-bromobenzoxazole

This protocol details the palladium-catalyzed cross-coupling of a 2-aryl-5-bromobenzoxazole with an arylboronic acid.

Reaction Scheme:

(Illustrative scheme showing the Suzuki-Miyaura coupling of 2-phenyl-5-bromobenzoxazole with phenylboronic acid)

Materials:

-

2-Aryl-5-bromobenzoxazole (e.g., 2-phenyl-5-bromobenzoxazole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dimethoxyethane (DME)/H₂O mixture)

Procedure:

-

In a reaction vessel, combine 2-phenyl-5-bromobenzoxazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add degassed DME (8 mL) and H₂O (2 mL).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 18 | 92 |

| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 24 | 87 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 16 | 85 |

Protocol 3: Sonogashira Coupling of 2-Aryl-5-bromobenzoxazole

This protocol describes the palladium- and copper-catalyzed coupling of a 2-aryl-5-bromobenzoxazole with a terminal alkyne.

Reaction Scheme:

(Illustrative scheme showing the Sonogashira coupling of 2-phenyl-5-bromobenzoxazole with phenylacetylene)

Materials:

-

2-Aryl-5-bromobenzoxazole (e.g., 2-phenyl-5-bromobenzoxazole)

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA))

-

Solvent (e.g., Tetrahydrofuran (THF))

Procedure:

-

To a solution of 2-phenyl-5-bromobenzoxazole (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL) and TEA (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

-

Degas the mixture with a stream of argon for 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for Sonogashira Coupling:

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | TEA | THF | 16 | 90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | 20 | 84 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | TEA | THF | 12 | 95 |

Protocol 4: Buchwald-Hartwig Amination of 2-Aryl-5-bromobenzoxazole

This protocol details the palladium-catalyzed amination of a 2-aryl-5-bromobenzoxazole.

Reaction Scheme:

(Illustrative scheme showing the Buchwald-Hartwig amination of 2-phenyl-5-bromobenzoxazole with morpholine)

Materials:

-

2-Aryl-5-bromobenzoxazole (e.g., 2-phenyl-5-bromobenzoxazole)

-

Amine (e.g., morpholine)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu))

-

Solvent (e.g., Toluene)

Procedure:

-

In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.024 mmol), and NaOtBu (1.4 mmol).

-

Add 2-phenyl-5-bromobenzoxazole (1.0 mmol) and toluene (5 mL).

-

Add morpholine (1.2 mmol) and seal the tube.

-

Remove the tube from the glovebox and heat at 100 °C for 16-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos | NaOtBu | Toluene | 18 | 88 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Dioxane | 24 | 75 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | Xantphos | NaOtBu | Toluene | 20 | 82 |

Factors Influencing Cross-Coupling Reactions of 5-Bromobenzoxazoles

The success of cross-coupling reactions on the 5-bromobenzoxazole scaffold is dependent on several key factors. The interplay between the catalyst system, coupling partners, and reaction conditions determines the efficiency and outcome of the transformation.

Caption: Key factors influencing cross-coupling reactions of 5-bromobenzoxazoles.

Conclusion

While direct cross-coupling on this compound presents significant challenges, a two-step approach involving the formation of a 5-bromobenzoxazole intermediate provides a robust and versatile platform for the synthesis of highly functionalized benzoxazole derivatives. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions demonstrate the broad applicability of this strategy. Researchers can adapt these methodologies to access a wide range of novel compounds for applications in drug discovery and materials science, with the understanding that optimization of reaction conditions may be necessary for specific substrates.

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-bromophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-5-bromophenol hydrochloride as a precursor in the synthesis of azo dyes. While specific examples of dyes derived directly from this compound are not extensively reported in readily available literature, this document outlines a detailed, representative protocol for the synthesis of a monoazo dye based on established principles of diazotization and coupling reactions.

Introduction

This compound is a versatile aromatic amine containing both a hydroxyl and a bromo substituent, making it a valuable building block in organic synthesis. In the realm of dye chemistry, the primary amino group can be readily converted into a diazonium salt. This reactive intermediate can then be coupled with a variety of electron-rich aromatic compounds, such as phenols and naphthols, to form azo dyes. The resulting dye's color and properties are influenced by the electronic nature of the substituents on both the diazo component (derived from 2-Amino-5-bromophenol) and the coupling component. The presence of the bromo and hydroxyl groups on the 2-Amino-5-bromophenol backbone can impart specific characteristics to the final dye molecule, such as altered shade, lightfastness, and affinity for different substrates.

Application: Synthesis of a Representative Monoazo Dye

This section details the synthesis of a hypothetical monoazo dye, "4-((4-bromo-2-hydroxyphenyl)diazenyl)phenol" (BHPDP), using this compound as the starting material and phenol as the coupling component. This example serves to illustrate the general methodology.

Table 1: Physicochemical Properties of BHPDP (Hypothetical Data)

| Property | Value |

| Molecular Formula | C₁₂H₉BrN₂O₂ |

| Molecular Weight | 293.12 g/mol |

| Appearance | Reddish-brown powder |

| Melting Point | 185-190 °C |

| Absorption Maximum (λmax) in Ethanol | 485 nm |

| Molar Extinction Coefficient (ε) | 25,000 L·mol⁻¹·cm⁻¹ |

| Solubility | Soluble in ethanol, acetone, and DMF |

Experimental Protocols

The synthesis of azo dyes from this compound involves a two-step process: diazotization of the primary amine followed by an azo coupling reaction.

Part 1: Diazotization of this compound

This procedure describes the conversion of the primary aromatic amine into a diazonium salt.

Materials:

-

This compound (1 equivalent)

-

Concentrated Hydrochloric Acid (3 equivalents)

-

Sodium Nitrite (1.1 equivalents)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve this compound in a mixture of distilled water and concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 10-15 minutes.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling with Phenol

This procedure describes the reaction of the diazonium salt with phenol to form the azo dye.

Materials:

-

Diazonium salt solution from Part 1

-

Phenol (1 equivalent)

-

Sodium Hydroxide solution (10%)

-

Distilled Water

-

Ice

Procedure:

-

In a separate beaker, dissolve phenol in a 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Part 1) to the cold alkaline phenol solution with vigorous stirring. The addition should be done portion-wise to maintain a low temperature.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Isolate the crude dye by vacuum filtration and wash the filter cake with cold distilled water until the filtrate is neutral.

-

Dry the crude dye in a desiccator or a vacuum oven at a low temperature.

-

For purification, the crude dye can be recrystallized from a suitable solvent such as ethanol.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye from this compound.

Caption: General workflow for azo dye synthesis.

Signaling Pathway of Azo Dye Formation

The synthesis of an azo dye is a classic example of an electrophilic aromatic substitution reaction. The diazonium ion, formed during the diazotization step, acts as a weak electrophile. The coupling component, in this case, the phenoxide ion (formed from phenol in an alkaline medium), is a highly activated aromatic ring that readily undergoes electrophilic attack.

Caption: Mechanism of azo coupling reaction.

Application Notes and Protocols: 2-Amino-5-bromophenol Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-5-bromophenol hydrochloride as a versatile building block in medicinal chemistry. The following sections detail its application in the synthesis of bioactive molecules, including enzyme inhibitors and anticancer agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a valuable starting material in organic synthesis due to its trifunctional nature, possessing amino, hydroxyl, and bromo groups on a benzene ring. This unique combination allows for a variety of chemical transformations, making it an ideal scaffold for the construction of complex molecules with potential therapeutic applications. Its derivatives have shown promise as inhibitors of key biological targets such as protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrases, as well as exhibiting potent anticancer properties.

Applications in the Synthesis of Bioactive Molecules

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Derivatives of 2-amino-5-bromophenol have been investigated as PTP1B inhibitors.

Quantitative Data: PTP1B Inhibition

| Compound | Target | IC50 (µM) | Reference |

| 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol | PTP1B | 1.7 | [1] |

| Compound 26 (a derivative) | PTP1B | 0.89 | [1] |

Signaling Pathway: Role of PTP1B in Insulin Signaling

The diagram below illustrates the negative regulatory role of PTP1B on the insulin receptor (IR), which is a key aspect of insulin signaling. Inhibition of PTP1B can enhance insulin sensitivity.

Caption: PTP1B's role in insulin signaling.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in areas such as glaucoma and epilepsy.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound Type | Target | K_i (mM) | Reference |

| Novel Bromophenol Derivatives | hCA I | 13.7 - 32.7 | [2] |

| Novel Bromophenol Derivatives | hCA II | 0.65 - 1.26 | [2] |

Biological Process: Carbonic Anhydrase Catalysis

The following diagram illustrates the fundamental catalytic role of carbonic anhydrase.

Caption: Catalytic action of Carbonic Anhydrase.

Anticancer Agents

Derivatives of 2-amino-5-bromophenol have been synthesized and evaluated for their potential as anticancer agents. Specifically, compounds incorporating an indolin-2-one moiety have shown significant activity against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 4g (indolin-2-one derivative) | A549 (Lung) | 1.2 | [3] |

| 4g (indolin-2-one derivative) | Bel7402 (Liver) | 3.5 | [3] |

| 4g (indolin-2-one derivative) | HepG2 (Liver) | 2.8 | [3] |

| 4g (indolin-2-one derivative) | HeLa (Cervical) | 1.5 | [3] |

| 4g (indolin-2-one derivative) | HCT116 (Colon) | 0.9 | [3] |

Experimental Workflow: Anticancer Activity Screening

The following diagram outlines a typical workflow for screening the anticancer activity of newly synthesized compounds.

Caption: Workflow for anticancer drug screening.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromophenol from 5-Bromo-2-nitrophenol

This protocol describes the reduction of 5-bromo-2-nitrophenol to 2-amino-5-bromophenol.

Materials:

-

5-Bromo-2-nitrophenol

-

0.5% aqueous sodium hydroxide solution

-

Sodium bisulfite (85% pure)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Dissolve 5-bromo-2-nitrophenol (1.0 eq) in 0.5% aqueous sodium hydroxide solution.

-

Stir the solution until the solid is completely dissolved.

-

Add sodium bisulfite (approximately 7.3 eq) to the reaction mixture and stir at room temperature for 15 minutes.

-

After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.

Expected Yield: ~60%

Protocol 2: Representative Synthesis of a Bioactive Indolin-2-one Derivative

This protocol is a representative procedure for the synthesis of an N-aryl indolin-2-one, a scaffold found in anticancer derivatives, starting from an aminophenol. This is a multi-step synthesis.

Step 1: N-alkylation of 2-Amino-5-bromophenol

Materials:

-

This compound

-

Appropriate alkyl halide (e.g., ethyl bromoacetate)

-

Potassium carbonate

-

Acetonitrile

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Step 2: Intramolecular Cyclization to form the Indolin-2-one Ring

Materials:

-

Product from Step 1

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Cs₂CO₃)

-

Toluene

Procedure:

-

In a reaction vessel, combine the product from Step 1 (1.0 eq), palladium catalyst (0.05 eq), phosphine ligand (0.1 eq), and base (2.0 eq).

-

Add anhydrous toluene under an inert atmosphere.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the indolin-2-one core.

Step 3: Functionalization of the Indolin-2-one Core (Representative Suzuki Coupling)

Materials:

-

Brominated indolin-2-one from Step 2

-

Appropriate boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Aqueous sodium carbonate

-

1,4-Dioxane

Procedure:

-

To a mixture of the brominated indolin-2-one (1.0 eq), boronic acid (1.2 eq), and palladium catalyst (0.05 eq) in 1,4-dioxane, add aqueous sodium carbonate solution (2 M).

-

Heat the reaction mixture under an inert atmosphere at 90 °C.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the final product.

Synthetic Workflow: From 2-Amino-5-bromophenol to a Bioactive Derivative

Caption: Synthetic route to a bioactive derivative.

Conclusion

This compound is a highly adaptable and valuable building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of potent inhibitors for various enzymes and promising anticancer agents. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile starting material in the pursuit of novel therapeutics.

References

Application Notes: Derivatization of 2-Amino-5-bromophenol Hydrochloride for Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction